molecular formula C9H9NO2 B1455930 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1138220-72-0

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1455930
M. Wt: 163.17 g/mol
InChI Key: CWCDXGLHTAPRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C9H9NO2 . It is a member of the class of isoindoles . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is 1S/C9H9NO2/c1-10-5-6-4-7 (11)2-3-8 (6)9 (10)12/h2-4,11H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 . It has a melting point range of 244-246 degrees Celsius . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
  • Methods of Application : The synthesis of indole derivatives involves several steps, starting from 3-iodo-4,5-dimethoxybenzaldehyde, which after six steps gives cyclohex-2-en-1-one .
  • Results : The research has led to the development of novel methods of synthesis, contributing to the chemical community’s understanding of this significant ring system .

2. Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

  • Application Summary : This compound, also known as DDMP, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
  • Methods of Application : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
  • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .

3. Antioxidant Properties of Edgaria darjeelingensis C.B.Clarke

  • Application Summary : The plant Edgaria darjeelingensis C.B.Clarke, endemic to the Himalayas, has traditionally been used for ethno-veterinary treatment. The plant’s antioxidant-related biochemical attributes have been explored in this study .
  • Methods of Application : The study involved the extraction of potential antioxidant compounds from the plant using various solvents. The extracts were then analyzed using GC-MS .
  • Results : The study identified several compounds with antioxidant activity, including 1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid, Hexadecanoic acid, methyl ester, ß sitosterol, and Phytol .

4. Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

  • Application Summary : This compound, also known as DDMP, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
  • Methods of Application : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
  • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .

5. Metabolomics of Edgaria darjeelingensis C.B.Clarke

  • Application Summary : The plant Edgaria darjeelingensis C.B.Clarke, endemic to the Himalayas, has traditionally been used for ethno-veterinary treatment. The plant’s antioxidant-related biochemical attributes have been explored in this study .
  • Methods of Application : The study involved the extraction of potential antioxidant compounds from the plant using various solvents. The extracts were then analyzed using GC-MS .
  • Results : The study identified several compounds with antioxidant activity, including 1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid; Hexadecanoic acid, methyl ester; ß sitosterol and Phytol .

6. Synthesis of 3-alkylamino-4H-1,2,4-benzothiadiazine-1,1-dioxides

  • Application Summary : 3-alkylamino-4H-1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and evaluated as pancreatic β-cells KATP-channel openers .
  • Methods of Application : The synthesis of these compounds involves several steps, starting from specific precursors .
  • Results : The research has led to the development of novel methods of synthesis, contributing to the chemical community’s understanding of this significant ring system .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCDXGLHTAPRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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